5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one typically involves the bromination of a suitable precursor, such as 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridoindoles.
Scientific Research Applications
5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,4a,9,9a-Hexahydro-1H-fluorene: Similar in structure but lacks the bromine atom.
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a carbazole unit instead of the indole structure.
6-Methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: Similar indole structure with a methoxy group instead of bromine
Uniqueness
The presence of the bromine atom at the 5th position and the hexahydroindole structure make 5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one unique
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H11BrN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-3,6,10,14H,4-5H2,(H,13,15) |
InChI Key |
KGCRPTLYDMJNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2C1C3=C(N2)C=CC=C3Br |
Origin of Product |
United States |
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